Methyl 5-(methoxymethyl)furan-2-carboxylate

Description

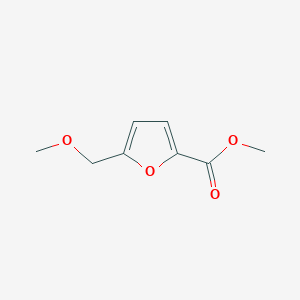

Methyl 5-(methoxymethyl)furan-2-carboxylate (CAS: 7042-04-8, molecular formula: C₈H₁₀O₄) is a furan-based ester derivative characterized by a methoxymethyl substituent at the 5-position of the furan ring and a methyl ester group at the 2-position . Its structure (SMILES: COCC1=CC=C(O1)C(=O)OC) suggests moderate polarity, influenced by the electron-donating methoxymethyl group and the ester functionality.

Properties

IUPAC Name |

methyl 5-(methoxymethyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-10-5-6-3-4-7(12-6)8(9)11-2/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYHQVZORYVUOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(methoxymethyl)furan-2-carboxylate can be synthesized through several methods. One common method involves the reaction of furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the methyl ester . Another method involves the use of methyl iodide and a base such as potassium carbonate to methylate the hydroxymethyl group on the furan ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions. These reactions are carried out in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .

Chemical Reactions Analysis

Diels-Alder Cycloaddition with Ethylene

MMFC undergoes Diels-Alder reactions with ethylene in the presence of Lewis acid catalysts (e.g., Sn-Beta or Zr-Beta zeolites) to form intermediates that dehydrate into aromatic compounds. This reaction is a key pathway for synthesizing biobased terephthalic acid precursors .

Reaction Pathway :

-

Cycloaddition : MMFC reacts with ethylene to form a bicyclic Diels-Alder adduct.

-

Dehydration : The adduct undergoes acid-catalyzed dehydration to yield methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) .

Key Data :

| Catalyst | Temperature (°C) | Reaction Time (h) | MMBC Yield (%) | MMFC Conversion (%) |

|---|---|---|---|---|

| Sn-Beta | 190 | 6 | 24 | 90 |

| Zr-Beta | 190 | 6 | 21 | 85 |

| Al-Beta | 190 | 6 | 2 | <10 |

Sn-Beta exhibits higher activity due to its stronger Lewis acidity, while Al-Beta promotes undesirable side reactions (e.g., coke formation) .

Side Reactions and Byproducts

Competing pathways during the Diels-Alder reaction lead to byproducts:

-

Alternate Dehydration : Formation of methyl 4-formylcyclohexa-1,3-diene-1-carboxylate (10 ) via a different dehydration route .

-

Oxidation : MMFC oxidizes to 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) during storage.

Byproduct Distribution :

| Byproduct | Selectivity (%) | Conditions |

|---|---|---|

| Methyl 4-formylcyclohexene | 15–20 | Zr-Beta, 190°C, 6 h |

| MCFC | 5–10 | Ambient storage, O₂ exposure |

Kinetic and Mechanistic Insights

-

Activation Energy : Apparent activation energy for MMBC synthesis is <10.5 kcal/mol, indicating a reaction-limited regime .

-

Kinetic Isotope Effect (KIE) : A ¹³C KIE of ~1.02 confirms the absence of mass transport limitations and aligns with Diels-Alder transition states .

Catalyst Comparison :

| Parameter | Sn-Beta | Zr-Beta |

|---|---|---|

| Si/Metal Ratio | 106 | 185 |

| Turnover Frequency (h⁻¹) | 0.45 | 0.38 |

Oxidation Reactions

MMFC undergoes oxidation under ambient conditions, forming MCFC as a primary product. This reaction is accelerated by exposure to oxygen or light.

Oxidation Pathway :

Stability and Degradation

Prolonged storage or harsh conditions (e.g., Brønsted acids) lead to decomposition:

Scientific Research Applications

Chemical Synthesis and Catalysis

Methyl 5-(methoxymethyl)furan-2-carboxylate serves as an important intermediate in organic synthesis. It can be utilized in Diels-Alder reactions, which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules. Specifically, it has been shown to react with ethylene to produce methyl 4-(methoxymethyl)benzene carboxylate, a precursor for terephthalic acid and dimethyl terephthalate, both of which are key materials in the production of polyesters and plastics .

Table 1: Key Reactions Involving this compound

| Reaction Type | Reactants | Products | Reference |

|---|---|---|---|

| Diels-Alder | This compound + Ethylene | Methyl 4-(methoxymethyl)benzene carboxylate | |

| Oxidation | Furoates | 5-(alkoxycarbonyl)furan-2-carboxylic acids |

Recent studies have highlighted the antibacterial and anticancer properties of this compound and its derivatives. It exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types.

Antibacterial Activity

Research indicates that derivatives of this compound show effective minimum inhibitory concentrations (MICs) against Staphylococcus aureus, making them candidates for further development as antibacterial agents .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines such as HeLa and HepG2. The IC50 values indicate that it can inhibit cell growth at low concentrations, suggesting potential for therapeutic applications .

| Activity Type | Target Organisms/Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 1.00 µg/mL | |

| Anticancer | HeLa, HepG2 | IC50 = 64.00 µg/mL (HeLa), 102.53 µg/mL (HepG2) |

Industrial Applications

The versatility of this compound extends to industrial applications, particularly in the synthesis of bio-based chemicals. Its role in producing intermediates for polymers and pharmaceuticals positions it as a valuable compound in green chemistry initiatives aimed at developing sustainable materials from renewable resources.

Mechanism of Action

The mechanism of action of methyl 5-(methoxymethyl)furan-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between methyl 5-(methoxymethyl)furan-2-carboxylate and analogous furan derivatives:

Key Comparative Insights

Structural and Electronic Effects: The methoxymethyl group in the target compound enhances solubility in polar solvents compared to non-polar substituents (e.g., 3,5-dimethylphenoxy in ). However, it is less electron-withdrawing than the nitro and fluoro groups in the antimycobacterial derivative , which may reduce electrophilic reactivity. The chloromethyl analog exhibits higher reactivity due to the labile chlorine atom, making it suitable for cross-coupling reactions, whereas the methoxymethyl group offers stability under basic conditions.

The Co/Ru-catalyzed oxidative esterification route for the hydroxymethyl derivative highlights the feasibility of green chemistry approaches, which might be adaptable to the methoxymethyl compound.

Biological Relevance: The fluoro-nitro-phenyl analog demonstrates potent antimycobacterial activity by inhibiting MbtI, a key enzyme in mycobacterial iron acquisition. The methoxymethyl derivative’s lack of aromatic nitro groups may limit similar target engagement but could favor antioxidant or antimicrobial roles, as seen in phenolic furan derivatives . Hydroxymethyl and chloromethyl analogs serve as intermediates for further functionalization , whereas the methoxymethyl group’s stability may favor direct application in materials science or as a metabolic probe.

Biological Activity

Methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC) is a compound of significant interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article explores the biological activity of MMFC, summarizing research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

MMFC is characterized by a furan ring with a methoxymethyl group and a carboxylate moiety. This unique structure contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various biological applications.

The mechanism of action for MMFC involves its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways by interacting with enzymes or receptors, although the exact molecular targets remain to be fully elucidated.

Antimicrobial Activity

Research indicates that MMFC exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, MMFC demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, it showed a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL against Staphylococcus aureus .

Anti-inflammatory Effects

MMFC has also been reported to possess anti-inflammatory activities. A study isolated MMFC from Antrodia camphorata, revealing its potential to reduce inflammation in biological models . The compound's ability to modulate inflammatory pathways suggests its utility in developing therapeutic agents for inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of MMFC, it is useful to compare it with structurally similar compounds:

The presence of the methoxymethyl group in MMFC appears to enhance its biological activity compared to these related compounds.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of MMFC derivatives against cancer cell lines such as HeLa and HepG2. The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values suggesting significant potential for anticancer applications. For example, one derivative showed an IC50 of 62.37 µg/mL against HeLa cells .

Antioxidant Activity

MMFC has also been studied for its antioxidant properties. Recent investigations demonstrated that it possesses antiradical activity, contributing to its overall biological profile as a potentially beneficial compound in preventing oxidative stress-related diseases .

Q & A

Q. Methodological Note :

- Step 1 : Confirm HMFA purity via HPLC or NMR prior to reaction.

- Step 2 : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) or GC-MS.

- Step 3 : Isolate MMFC via vacuum distillation or column chromatography.

How is MMFC structurally characterized to confirm its identity and purity?

Basic Research Question

Structural validation typically employs:

- NMR Spectroscopy : ¹H NMR (δ ~3.8 ppm for methoxy group, δ ~5.2 ppm for methoxymethyl protons) and ¹³C NMR (carbonyl at ~160 ppm).

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹, furan ring vibrations at ~1500 cm⁻¹.

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion confirmation (expected m/z: 170.12 g/mol).

Table 1 : Key Spectroscopic Data for MMFC

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | 3.38 (s, 3H, OCH₃), 4.38 (s, 2H, CH₂O) | |

| IR (KBr) | 1705 cm⁻¹ (C=O) | |

| GC-MS | m/z 170 [M]⁺ |

What safety protocols are critical when handling MMFC in the laboratory?

Basic Research Question

MMFC is classified as harmful if swallowed (H302) and may cause skin/eye irritation. Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, wash with soap and water; for ingestion, seek immediate medical attention .

How can MMFC be purified to >95% purity for catalytic studies?

Basic Research Question

Purification methods include:

- Recrystallization : Use ethyl acetate/hexane mixtures at low temperatures.

- Column Chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).

- Distillation : Vacuum distillation (boiling point ~130–135°C at reduced pressure).

Methodological Note : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-FID .

What catalytic systems optimize the conversion of MMFC to methyl 4-(methoxymethyl)benzenecarboxylate (MMBC)?

Advanced Research Question

MMFC undergoes Diels-Alder cycloaddition with ethylene over zeolite catalysts:

- Sn-Beta Catalyst : 46% selectivity for MMBC at 28% conversion (2 h, 190°C).

- Zr-Beta Catalyst : 81% selectivity at 26% conversion (6 h, 190°C) .

Table 2 : Catalyst Performance Comparison

| Catalyst | Reaction Time (h) | Selectivity (%) | Conversion (%) |

|---|---|---|---|

| Sn-Beta | 2 | 46 | 28 |

| Zr-Beta | 6 | 81 | 26 |

Q. Methodological Note :

- Pre-activate catalysts at 550°C under airflow.

- Use high-pressure reactors (ethylene pressure: 20–30 bar).

How does the methoxymethyl group in MMFC influence its reactivity in Diels-Alder reactions?

Advanced Research Question

The methoxymethyl group acts as an electron-donating substituent, enhancing the electron density of the furan ring and accelerating cycloaddition. Computational studies (DFT) show:

Q. Methodological Note :

- Perform DFT calculations (e.g., Gaussian 09) with B3LYP/6-31G(d) basis set.

- Compare frontier molecular orbitals (HOMO/LUMO) of MMFC and analogs.

What analytical methods resolve contradictions in reported reaction yields for MMFC-derived products?

Advanced Research Question

Discrepancies arise from impurities in starting materials or catalyst deactivation. Solutions include:

- In Situ Spectroscopy : Use ReactIR to track intermediate formation.

- Isotopic Labeling : ¹³C-labeled MMFC to trace reaction pathways.

- Catalyst Characterization : BET surface area analysis and XPS to assess catalyst stability .

How do structural modifications of MMFC impact its biological activity?

Advanced Research Question

Derivatives (e.g., halogenated or carboxylated analogs) show varied bioactivity:

- Antimicrobial Activity : Replace methoxymethyl with bromine (see Methyl 5-bromofuran-2-carboxylate ).

- Anti-inflammatory Potential : Introduce hydroxyl groups via demethylation .

Q. Methodological Note :

- Synthesize derivatives via nucleophilic substitution or oxidation.

- Screen bioactivity using MIC assays (for antimicrobial) or COX-2 inhibition tests.

What computational tools predict the solubility and stability of MMFC in different solvents?

Advanced Research Question

Use COSMO-RS or Hansen Solubility Parameters (HSP) to model solvent compatibility:

- Optimal Solvents : Ethyl acetate (HSP δD=18.2, δP=9.2, δH=6.6).

- Avoid : Polar protic solvents (e.g., water), which degrade MMFC .

How does MMFC compare to its carboxylic acid analog in synthetic applications?

Advanced Research Question

MMFC (ester) offers superior volatility for gas-phase reactions vs. 5-(methoxymethyl)furan-2-carboxylic acid (solid, mp ~62–64°C). However, the acid form is preferable for aqueous-phase catalysis due to its solubility .

Q. Methodological Note :

- Compare reaction kinetics in vapor vs. liquid phases.

- Use TGA to assess thermal stability differences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.